SPhos Palladacycle

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

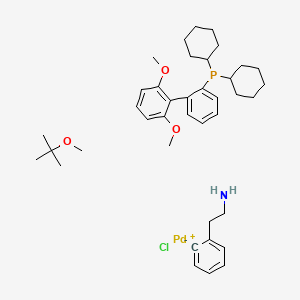

SPhos Palladacycle is a useful research compound. Its molecular formula is C34H45ClNO2PPd and its molecular weight is 672.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of SPhos Palladacycle is the catalysis of cross-coupling reactions . It is used as a versatile 4th generation palladium precatalyst developed by the Buchwald group . The compound is particularly effective in the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

This compound interacts with its targets through a process known as cyclopalladation . This process involves the formation of a palladacycle intermediate, which is crucial for the catalytic activity of the compound . The palladacycle intermediate exhibits ligand-induced chirality, providing a significant opportunity to investigate the stereochemical process and the ligand effect in asymmetric C-H functionalization .

Biochemical Pathways

This compound affects the biochemical pathway of C(sp3)-H functionalization . It plays a key role in the enantioselective β-C(sp3)-H arylation of carboxylic acids . The C(sp3)-H palladation step is irreversible, representing the enantioselectivity-determining step to form diastereomeric palladacycles .

Result of Action

The molecular effect of this compound’s action is the formation of new C-C or C-N bonds through cross-coupling reactions

Análisis Bioquímico

Biochemical Properties

SPhos Palladacycle plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes and proteins to facilitate these reactions . The nature of these interactions is complex and involves the formation of bonds between the this compound and the biomolecules .

Cellular Effects

It is known that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its role as a palladium precatalyst . It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

It is known that it is used as a palladium precatalyst in biochemical reactions .

Metabolic Pathways

This compound is involved in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes or cofactors in this metabolic pathway .

Transport and Distribution

It is known that it is used as a palladium precatalyst in biochemical reactions .

Subcellular Localization

It is known that it is used as a palladium precatalyst in biochemical reactions .

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

SPhos palladacycles are extensively utilized in catalyzing carbon-carbon coupling reactions. Key reactions include:

- Suzuki-Miyaura Coupling : SPhos palladacycles have demonstrated exceptional efficacy in facilitating Suzuki coupling reactions. They have been employed in the double Suzuki coupling of N-heteroaryl halides with 1,4-benzenediboronic acid, achieving high yields (Xiao et al., 2015) . Additionally, water-soluble variants have been effective for amination and Suzuki coupling of aryl chlorides in aqueous media (Han et al., 2016) .

- Sonogashira and Heck Reactions : These palladacycles also play a significant role in Sonogashira and Heck reactions, allowing for the formation of complex organic molecules under mild conditions (Susanto et al., 2012) .

Table 1: Summary of Key Reactions Involving SPhos Palladacycle

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Facilitates coupling of aryl halides with boronic acids | Xiao et al., 2015 |

| Sonogashira Reaction | Effective for coupling terminal alkynes with aryl halides | Susanto et al., 2012 |

| Heck Reaction | Enables formation of C-C bonds in aryl halides | Susanto et al., 2012 |

Advances in Asymmetric Induction and Catalysis

Chiral SPhos palladacycles have been instrumental in achieving asymmetric induction, which is crucial for synthesizing bioactive compounds. The influence of the C−Pd bond on catalytic activity has been studied extensively, revealing that selectivity can be manipulated through the choice of sp2- or sp3-hybridized C,P-palladacycle catalysts (Mo et al., 2014) . This capability is particularly valuable in the pharmaceutical industry for producing enantiomerically enriched compounds.

Exploration in Cancer Research

Recent studies have explored the biological effects of SPhos palladacycles on cancer cells. For instance, research on A2780 ovarian carcinoma cells indicated that these compounds exhibit selective cytotoxicity and can induce apoptosis and autophagy (Reigosa-Chamorro et al., 2021) . Furthermore, their impact on angiogenesis suggests potential applications in cancer therapy by modulating angiogenic processes.

Table 2: Biological Effects of this compound

| Cell Type | Effect | Reference |

|---|---|---|

| A2780 Ovarian Carcinoma | Induces apoptosis and autophagy | Reigosa-Chamorro et al., 2021 |

Facilitating Novel Organic Reactions

SPhos palladacycles have enabled the development of novel organic reactions such as:

- C(sp3)-H Amination Reactions : These reactions are essential for functionalizing hydrocarbons, which are often challenging to modify using traditional methods (Sun et al., 2019) .

- Synthesis of Indolines : This reaction is significant in pharmaceuticals due to the prevalence of indoline structures in various bioactive compounds (Sun et al., 2019) .

Propiedades

Número CAS |

1028206-58-7 |

|---|---|

Fórmula molecular |

C34H45ClNO2PPd |

Peso molecular |

672.6 g/mol |

Nombre IUPAC |

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylethanamine |

InChI |

InChI=1S/C26H35O2P.C8H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |

Clave InChI |

RUWSWVWKRCXWAA-UHFFFAOYSA-M |

SMILES |

CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

SMILES canónico |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic applications of the water-soluble palladacycles discussed in the paper?

A1: The research focuses on the synthesis and characterization of novel water-soluble palladacycles containing hydroxymethyl groups. These palladacycles demonstrate catalytic activity in two key reactions:

- Amination reactions: The palladacycles successfully catalyzed the coupling of aryl bromides with morpholine, showcasing their potential for forming carbon-nitrogen bonds. []

- Suzuki-Miyaura coupling reactions: The compounds also catalyzed the coupling of aryl bromides with phenylboronic acid in water, highlighting their ability to facilitate carbon-carbon bond formation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.